molecular formula C7H8N2O2 B1416192 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde CAS No. 959240-25-6

2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

Cat. No.: B1416192
CAS No.: 959240-25-6
M. Wt: 152.15 g/mol
InChI Key: ZSHMPEMQNVMISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxymethyl)-5-pyrimidinecarbaldehyde is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. The presence of a methoxymethyl group and an aldehyde functional group in this compound makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 5-bromopyrimidine with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to formylation using a formylating agent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-5-pyrimidinecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 2-(Methoxymethyl)-5-pyrimidinecarboxylic acid.

    Reduction: 2-(Methoxymethyl)-5-pyrimidinemethanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methoxymethyl)-5-pyrimidinecarbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.

    Biology: It is used in the study of nucleic acid analogs and their interactions with biological molecules.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications in their structure and function. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

2-(Methoxymethyl)-5-pyrimidinecarbaldehyde can be compared with other pyrimidine derivatives such as:

    2-(Methoxymethyl)-5-pyrimidinemethanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    2-(Methoxymethyl)-5-pyrimidinecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-(Methoxymethyl)pyrimidine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its aldehyde functional group, which provides distinct reactivity and versatility in synthetic applications.

Properties

IUPAC Name

2-(methoxymethyl)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-5-7-8-2-6(4-10)3-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHMPEMQNVMISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650959
Record name 2-(Methoxymethyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-25-6
Record name 2-(Methoxymethyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methoxymethyl)-5-pyrimidinecarbaldehyde
Reactant of Route 2
Reactant of Route 2
2-(Methoxymethyl)-5-pyrimidinecarbaldehyde
Reactant of Route 3
Reactant of Route 3
2-(Methoxymethyl)-5-pyrimidinecarbaldehyde
Reactant of Route 4
Reactant of Route 4
2-(Methoxymethyl)-5-pyrimidinecarbaldehyde
Reactant of Route 5
2-(Methoxymethyl)-5-pyrimidinecarbaldehyde
Reactant of Route 6
2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.